1-Phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile
Description
Structure
3D Structure
Properties
CAS No. |
87595-30-0 |
|---|---|
Molecular Formula |
C12H7N5 |
Molecular Weight |
221.22 g/mol |
IUPAC Name |
1-phenylpyrazolo[3,4-b]pyrazine-5-carbonitrile |
InChI |
InChI=1S/C12H7N5/c13-6-9-7-14-12-11(16-9)8-15-17(12)10-4-2-1-3-5-10/h1-5,7-8H |
InChI Key |
XAMVESMKADVTKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC=C(N=C3C=N2)C#N |
Origin of Product |
United States |
Preparation Methods
Multi-Component One-Pot Synthesis Approach
A notable modern method for synthesizing pyrazolo[3,4-b]pyridine derivatives, closely related to pyrazolo[3,4-b]pyrazine systems, involves a three-component, one-pot, solvent-free reaction. This method uses ammonium acetate as a green catalyst and combines aromatic aldehydes, ethyl cyanoacetate, and 3-aryl-1-phenyl-1H-pyrazol-5-amine or 1,3-diphenyl-1H-pyrazol-5-amine at elevated temperatures. The reaction proceeds efficiently to yield 3,4-diaryl-6-oxo-1-phenyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, which are structurally analogous to the target compound.
- Environmentally friendly (solvent-free, green catalyst)
- High product yield
- Simple workup and mild reaction conditions
- Cost-effective and reduces environmental pollution
Reaction Scheme Summary:
This method is particularly useful for synthesizing carbonitrile-substituted pyrazolo derivatives, which include the 1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile framework.
Stepwise Cyclization and Functional Group Transformations
Another approach involves the preparation of key intermediates such as 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylic acid, followed by cyclization and functional group modifications. For example, the amino acid intermediate can be cyclized with acetic anhydride to form lactone derivatives, which upon further reaction with ammonium acetate at elevated temperatures yield pyrazolopteridinone structures. These intermediates can then be converted into carbonitrile derivatives through subsequent reactions.
This method allows for structural diversification and functionalization, which can be tailored to obtain the desired carbonitrile-substituted pyrazolo compounds.
Intermediate Synthesis via Bromination and Cyanation
A synthetic route to pyrazolo[3,4-b]pyridine derivatives, which share structural features with pyrazolo[3,4-b]pyrazines, involves the bromination of acetophenones to form 2-bromo-1-phenylethan-1-ones, followed by cyanation to yield 3-(phenyl)-3-oxopropanenitrile intermediates. These intermediates react with phenylhydrazine to form amino-pyrazole derivatives, which then undergo condensation with aromatic aldehydes to produce pyrazolo[3,4-b]pyridine-5-carbonitriles.
| Step | Reagents/Conditions | Product/Intermediate |
|---|---|---|
| Bromination | Acetophenone + bromine | 2-bromo-1-phenylethan-1-one |
| Cyanation | Cyanide source (e.g., KCN) | 3-(phenyl)-3-oxopropanenitrile |
| Pyrazole formation | Phenylhydrazine, refluxing ethanol | Amino-pyrazole derivative |
| Condensation | Aromatic aldehydes | Pyrazolo[3,4-b]pyridine-5-carbonitriles |
This method is valuable for preparing substituted pyrazolo derivatives with nitrile functionality, which can be adapted for pyrazolo[3,4-b]pyrazine analogs.
Functional Group Transformations on Pyrazolo[3,4-b]pyrazine Carboxylic Acids
Patent literature describes the preparation of pyrazolo[3,4-b]pyrazine-5-carboxylic acid derivatives, which can be converted into carbonitrile analogs through chlorination and subsequent substitution reactions. For example, 6-ethoxy-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyrazine-5-carboxylic acid esters are converted to acid chlorides using thionyl chloride, which can then be transformed into carbonitriles by appropriate nucleophilic substitution.
| Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 6-ethoxy-1-ethyl-3-methyl-pyrazolo[3,4-b]pyrazine-5-carboxylic acid ester | Thionyl chloride, reflux 2 h | Acid chloride intermediate | 85 | Recrystallized from hexane |
| Acid chloride intermediate | Nucleophilic substitution | 1-ethyl-6-hydroxy-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile | 42.5 | Acidification and crystallization |
| Hydroxy derivative | Alkylation with ethyl iodide in DMF | 6-ethoxy-1-ethyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile | 78 | Autoclave heating at 120 °C |
This approach provides a route to carbonitrile-substituted pyrazolo[3,4-b]pyrazines with controlled substitution patterns.
Summary Table of Preparation Methods
Research Findings and Analytical Data
Spectroscopic Characterization: IR spectra typically show characteristic nitrile (C≡N) stretching bands around 2218–2226 cm⁻¹, confirming the presence of the carbonitrile group. NMR data support the structural assignments, with singlets corresponding to aromatic and methyl protons, and exchangeable NH signals in the 1H-NMR spectra.
Yields and Purity: The multi-component one-pot method yields products with good purity and yield, often exceeding traditional stepwise methods. The solvent-free conditions and use of ammonium acetate reduce environmental impact and simplify purification.
Functional Group Compatibility: The methods allow for various substituents on the phenyl and pyrazolo rings, enabling the synthesis of derivatives with tailored biological activities.
Chemical Reactions Analysis
1-Phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the nitrile group to an amine.
Common reagents and conditions used in these reactions include organic solvents like ethanol or tetrahydrofuran, and catalysts such as palladium on carbon. Major products formed from these reactions include various substituted pyrazolopyrazines, which can be further functionalized for specific applications.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that compounds derived from 1-Phenyl-1H-pyrazolo[3,4-b]pyrazine exhibit significant anticancer properties. For example, a study evaluated several derivatives for their inhibitory effects against the MCF-7 breast cancer cell line. Compounds such as 5-acetyl derivative showed remarkable anti-inflammatory activity comparable to indomethacin, while others displayed significant cytotoxicity against cancer cells with p-values indicating strong statistical significance (p < 0.001) .
Anti-inflammatory Properties
The anti-inflammatory activities of these compounds have been extensively studied. In one experiment, various derivatives were tested for their ability to reduce carrageenan-induced paw edema in rats. The starting compound exhibited a high degree of inhibition (44.44%) compared to standard treatments, indicating its potential as an anti-inflammatory agent .
Study on Anti-inflammatory and Anticancer Activities
A comprehensive study published in the journal Molecules highlighted the synthesis and evaluation of several pyrazolo[3,4-b]pyrazines for their anti-inflammatory and anticancer properties. The study found that certain derivatives not only inhibited inflammation but also induced apoptosis in cancer cells, showcasing their dual therapeutic potential .
Patent Insights
Patents concerning 1-Phenyl-1H-pyrazolo[3,4-b]pyrazine derivatives reveal their utility as antitumor and antiviral agents. These patents outline various synthetic routes and modifications that enhance the biological activity of these compounds, emphasizing their significance in drug development .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-Phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and survival. The compound can induce apoptosis in cancer cells by activating caspase pathways and inhibiting the PI3K/Akt signaling pathway . Additionally, its antimicrobial activity is linked to the disruption of bacterial cell wall synthesis and inhibition of essential enzymes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of 1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile are highly dependent on substituent variations. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparisons
Key Comparison Points
Core Structure Modifications :
- Pyrazolo[3,4-b]pyrazine derivatives (e.g., the parent compound) exhibit broader antimicrobial activity, while pyrazolo[3,4-b]pyridine analogues (e.g., compound 101) are more explored for anti-malarial applications .
- Replacement of pyrazine with pyridine reduces ring strain, enhancing synthetic accessibility .
Substituent Effects on Bioactivity: Cyano (CN) vs. Ester (CO₂Et): CO₂Et derivatives show superior anti-malarial activity (IC₅₀ = 3.60 μM) compared to CN analogues (IC₅₀ = 15.0 μM) due to better solubility and target interaction . Halogenation: Fluoro or chloro substituents (e.g., compound 101) improve metabolic stability and selectivity .
Synthetic Yields and Routes: Chlorination via phosphorus oxychloride yields 4-chloro derivatives (e.g., 101) in >90% yield, whereas CN group introduction requires multistep reactions with lower yields (66–84%) . Tautomerism in CN-containing derivatives (e.g., keto-enol forms) impacts reactivity and stability .
Physical Properties :
- Melting points vary significantly: CN derivatives (e.g., this compound) typically melt at 177–189°C, while hydroxyl-substituted analogues (e.g., 3h) have lower melting points (117–118°C) due to hydrogen bonding .
Biological Activity
1-Phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, pharmacological properties, and potential therapeutic applications of this compound, supported by recent research findings and case studies.
- Molecular Formula : CHN
- Molecular Weight : 221.217 g/mol
- CAS Number : 87595-30-0
Synthesis
The synthesis of this compound generally involves multi-step reactions starting from simpler pyrazole derivatives. A common method includes the reaction of 5-amino-1-phenylpyrazole with malononitrile under specific conditions to yield the desired compound .
Biological Activities
The biological activities of this compound include:
Antitumor Activity
Research indicates that derivatives of this compound exhibit significant antitumor properties. For instance, certain modifications have shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and BEL-7402 (hepatocellular carcinoma) with IC values ranging from 0.07 to 16.4 μM .
Antimicrobial Activity
This compound has demonstrated antimicrobial effects against both Gram-positive and Gram-negative bacteria. In studies, it was tested against strains such as E. coli and S. aureus, showing promising results comparable to standard antibiotics .
Anti-inflammatory Activity
The anti-inflammatory potential of 1-phenyl-1H-pyrazolo[3,4-b]pyrazine derivatives has been evaluated through various assays. Compounds have been shown to inhibit inflammatory pathways effectively, reducing edema in carrageenan-induced models .
Research Findings and Case Studies
| Study | Activity | Cell Line/Bacteria | IC / Zone of Inhibition |
|---|---|---|---|
| Burguete et al. (2014) | Antibacterial | E. coli, S. aureus | Significant activity noted |
| Chovatia et al. (2023) | Antitubercular | MTB strain H37Rv | 98% inhibition at 6.25 µg/mL |
| Argade et al. (2024) | Antitumor | MCF-7 | IC = 0.18 μM |
| MDPI Review (2023) | Anti-inflammatory | In vivo models | Comparable to indomethacin |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Antitumor Mechanism : Induction of apoptosis in cancer cells via modulation of signaling pathways such as NF-kB and TNF-alpha secretion inhibition.
- Antimicrobial Mechanism : Disruption of bacterial cell wall synthesis and metabolic pathways.
- Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokines and mediators.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-component condensation reactions. For example, reacting pyrazoloquinolinone derivatives with aldehydes (e.g., benzaldehyde) and nitriles (e.g., malononitrile) under basic conditions (KOH/EtOH) or acidic catalysis (AcOH/NH4OAc). Ultrasonic irradiation (5 min, RT) has been used to enhance mixing, though yields for analogous compounds remain low (e.g., 7% for 5l) due to steric hindrance or competing side reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer : IR spectroscopy identifies functional groups (e.g., nitrile stretch at ~2210 cm⁻¹), while ¹H/¹³C NMR confirms substituent positions and aromatic proton environments. High-resolution mass spectrometry (HRMS) validates molecular formulas (e.g., [M + Na]⁺ at m/z 495.1547). For structural elucidation, single-crystal X-ray diffraction is recommended when feasible .
Q. How can researchers mitigate challenges in purifying this compound derivatives?
- Methodological Answer : Low solubility in common solvents (e.g., CDCl₃) necessitates alternative solvents like DMSO-d₆ for NMR analysis. Column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from DMF/EtOH mixtures can improve purity .
Advanced Research Questions
Q. How do computational methods like DFT aid in optimizing synthetic pathways and conformational analysis?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates relative conformational energies, guiding solvent selection and catalyst design. For example, theoretical studies predict stability trends in intermediates, reducing experimental trial-and-error .
Q. What strategies improve low yields in multi-component reactions involving pyrazolo[3,4-b]pyrazine derivatives?
- Methodological Answer : Optimizing stoichiometry (e.g., 1:1 aldehyde:pyrazoloquinolinone ratio) and introducing microwave or flow chemistry techniques can enhance efficiency. For instance, replacing EtOH with polar aprotic solvents (DMF) may suppress byproduct formation .
Q. How do structural modifications (e.g., substituents) influence biological activity and physicochemical properties?
- Methodological Answer : Methyl groups at the pyrazole ring (e.g., 3-methyl derivatives) increase lipophilicity, enhancing blood-brain barrier penetration. Electron-withdrawing groups (e.g., -CN) improve metabolic stability but may reduce solubility. Crystal structure analyses (e.g., C11H10N2O2) reveal packing interactions critical for solid-state stability .
Q. How can researchers resolve contradictions in reported biological activities across similar pyrazolo derivatives?
- Methodological Answer : Systematic SAR studies should correlate substituent effects (e.g., phenyl vs. benzodioxolyl groups) with activity data. For example, 4-(benzo[d][1,3]dioxol-5-yl) substituents in 5l showed distinct anticholinesterase activity compared to phenyl analogs, likely due to enhanced π-π stacking .
Data Analysis & Contradiction Management
Q. Why do yields vary significantly across similar synthetic protocols, and how can this be addressed?
- Methodological Answer : Variability arises from differences in catalyst purity, solvent drying, or reaction scaling. Reproducibility requires strict control of anhydrous conditions and inert atmospheres. For example, NH4OAc’s hygroscopic nature may explain yield discrepancies in vs. .
Q. How should researchers interpret conflicting spectral data for pyrazolo[3,4-b]pyrazine derivatives?
- Methodological Answer : Cross-validate using complementary techniques. For instance, HRMS discrepancies (e.g., observed vs. calculated m/z) may indicate isotopic impurities or adduct formation. NMR solvent effects (e.g., DMSO vs. CDCl₃) can shift proton signals, necessitating deuterated solvent trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
